(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2718947-33-0
VCID: VC11551472
InChI: InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1
SMILES:
Molecular Formula: C7H17Cl2N3O
Molecular Weight: 230.13 g/mol

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

CAS No.: 2718947-33-0

Cat. No.: VC11551472

Molecular Formula: C7H17Cl2N3O

Molecular Weight: 230.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride - 2718947-33-0

Specification

CAS No. 2718947-33-0
Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
IUPAC Name (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride
Standard InChI InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1
Standard InChI Key WCBUYSZBBCJKPC-ILKKLZGPSA-N
Isomeric SMILES CN(C)C(=O)N1CC[C@@H](C1)N.Cl.Cl
Canonical SMILES CN(C)C(=O)N1CCC(C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The base compound, (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide, features a five-membered pyrrolidine ring substituted with an amino group at the 3-position and a dimethylcarboxamide group at the 1-position. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amino group to improve aqueous solubility. Key molecular parameters include:

PropertyValue
CAS Number1568179-08-7
Molecular FormulaC₇H₁₅N₃O · 2HCl
Molecular Weight157.21 (base) + 72.92 (2HCl)
Chiral Center(3S)-configuration

The stereochemistry at the 3-position is critical for biological interactions, as enantiomeric forms (e.g., 3R vs. 3S) often exhibit divergent pharmacological profiles.

Physicochemical Properties

While experimental data on the dihydrochloride form remain limited, its properties can be inferred from analogous compounds:

  • Solubility: High solubility in water and polar solvents due to ionic interactions from the hydrochloride groups.

  • Stability: Enhanced thermal and hydrolytic stability compared to the free base, typical of hydrochloride salts.

  • pKa: The amino group (pKa ~9–10) becomes protonated under physiological conditions, influencing bioavailability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves three primary steps:

  • Pyrrolidine Ring Formation: Starting from pyrrolidine precursors, such as proline derivatives, via cyclization or reductive amination.

  • Amination and Dimethylation: Introduction of the amino group at the 3-position followed by N,N-dimethylation using methylating agents like formaldehyde/formic acid .

  • Carboxamidation: Reaction with dimethylcarbamoyl chloride to install the carboxamide group.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Industrial-scale production optimizes these steps for yield and purity, often employing catalytic hydrogenation for stereochemical control.

Challenges in Synthesis

  • Stereoselectivity: Achieving high enantiomeric excess (ee) requires chiral catalysts or resolution techniques.

  • Purification: Removing byproducts like unreacted amines or dimethylated impurities necessitates advanced chromatography.

Comparative Analysis with Related Compounds

Enantiomeric Comparison: (3S) vs. (3R)

The (3R)-enantiomer’s dihydrochloride form, though excluded from detailed discussion here, demonstrates distinct pharmacological behavior. For instance, in silico models predict weaker binding to serotonin receptors compared to the (3S)-form.

Structural Analogues

CompoundKey DifferencesBiological Impact
3-AminopyrrolidineLacks carboxamide groupReduced receptor affinity
N,N-DimethylpyrrolidineNo amino groupLimited enzymatic interactions

Future Research Directions

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in animal models.

  • Structure-Activity Relationships (SAR): Modifying the carboxamide or amino groups to enhance potency.

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